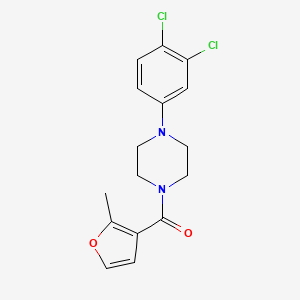![molecular formula C18H28N2O2 B3490066 1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE](/img/structure/B3490066.png)
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE
Übersicht
Beschreibung
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
The synthesis of 1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine .
Wissenschaftliche Forschungsanwendungen
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Wirkmechanismus
The mechanism of action of 1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE involves its interaction with specific molecular targets. It is known to bind to adrenergic receptors, particularly the alpha1-adrenergic receptors. This binding can either activate or block these receptors, leading to various physiological effects. The pathways involved include the modulation of neurotransmitter release and the regulation of smooth muscle contraction .
Vergleich Mit ähnlichen Verbindungen
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE can be compared to other piperazine derivatives such as:
Trazodone: An antidepressant that also targets adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Urapidil: An antihypertensive agent.
What sets this compound apart is its unique structure, which imparts specific binding affinities and pharmacokinetic properties .
Eigenschaften
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-22-16-9-7-6-8-15(16)19-10-12-20(13-11-19)17(21)14-18(2,3)4/h6-9H,5,10-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGBZJSHZFMSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790368 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3490033.png)

![N-[(2-fluorophenyl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3490037.png)
![N-[(3-CHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B3490042.png)
![N-[2-(methylsulfanyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B3490050.png)
![methyl 5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3490056.png)
![N-[2-(4-chlorophenyl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B3490063.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B3490064.png)
![1-[4-(Azepan-1-ylsulfonyl)phenyl]-3-(2,5-dimethoxyphenyl)thiourea](/img/structure/B3490072.png)

